8-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
104271-49-0 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
8-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9H |
InChI Key |
IYPFBULYHXTWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Imidazo 1,2 a Pyridine Systems
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine molecule can be mapped out.
While specific experimental spectra for this compound are not detailed in the available literature, the expected resonances can be predicted based on the known chemical shifts of the imidazo[1,2-a]pyridine (B132010) core and substituted aromatic systems.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core and the 4-nitrophenyl substituent.
Imidazo[1,2-a]pyridine Protons: The protons on the pyridine (B92270) ring (H-5, H-6, H-7) and the imidazole (B134444) ring (H-2, H-3) would typically appear in the aromatic region (approx. 6.5-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atoms and the bulky 4-nitrophenyl group at position 8.
4-Nitrophenyl Protons: The protons on the 4-nitrophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region (approx. 8.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.
Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.
Imidazo[1,2-a]pyridine Carbons: The spectrum would display signals for all the carbon atoms of the fused heterocyclic system. The bridgehead carbons and those adjacent to nitrogen atoms would have characteristic chemical shifts.
4-Nitrophenyl Carbons: The carbons of the nitrophenyl ring would also appear in the aromatic region, with the carbon atom directly attached to the nitro group (C-NO₂) being significantly deshielded and appearing further downfield.
The following table outlines the anticipated proton and carbon signals for the core structures.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Imidazo[1,2-a]pyridine CH | 6.5 - 8.5 | 108 - 148 |
| 4-Nitrophenyl CH | 8.0 - 8.5 | 124 - 148 |
| Imidazo[1,2-a]pyridine C (quaternary) | N/A | 115 - 150 |
| 4-Nitrophenyl C (quaternary) | N/A | 140 - 150 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for related structural motifs.
Utilization of Mass Spectrometry in Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula.
For this compound (Chemical Formula: C₁₃H₉N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 240.0717 g/mol . Observation of a molecular ion peak corresponding to this mass would provide strong evidence for the compound's identity. For instance, the related isomer 2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a calculated [M+H]⁺ of 240.0773, with an experimentally found value of 240.0772, demonstrating the accuracy of this technique rsc.org.
Further analysis of the fragmentation pattern in the mass spectrum can offer additional structural confirmation. Cleavage of the bond between the imidazo[1,2-a]pyridine core and the nitrophenyl group, as well as fragmentation of the nitro group, would be expected to produce characteristic daughter ions.
X-ray Diffraction Analysis for Elucidating Solid-State Structures
X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a crystalline solid to determine the precise spatial arrangement of its atoms. While crystal structure data for this compound is not available, a detailed analysis of the closely related derivative, Ethyl this compound-7-carboxylate , offers significant insight into the solid-state conformation of this system nih.govnih.gov.
The study of this derivative reveals key structural features that are likely shared with the parent compound. The imidazo[1,2-a]pyridine and the benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 56.21 (2)° nih.govnih.gov. The crystal packing of this analogue is stabilized by weak intermolecular forces, including π–π stacking interactions and C—H⋯O hydrogen bonds nih.govnih.gov. This information is crucial for understanding how these molecules arrange themselves in the solid state, which influences their physical properties.
The crystallographic data for Ethyl this compound-7-carboxylate is summarized below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃N₃O₄ |
| Molecular Weight | 311.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.189 (4) |
| b (Å) | 15.821 (8) |
| c (Å) | 11.884 (6) |
| β (°) | 105.380 (8) |
| Volume (ų) | 1484.7 (13) |
| Z | 4 |
Data sourced from the crystallographic study of Ethyl this compound-7-carboxylate nih.govnih.gov.
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure.
N-O Stretching: The most prominent bands would be associated with the nitro group (NO₂). These typically appear as two strong absorptions: an asymmetric stretching band around 1500-1550 cm⁻¹ and a symmetric stretching band around 1345-1385 cm⁻¹. The IR spectrum of a related carbohydrazide derivative showed two absorption bands for the nitro group at 1519 and 1375 cm⁻¹ researchgate.net.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole ring and the C=C bonds of both the fused pyridine and the nitrophenyl rings would appear in the 1450-1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.
C-N Stretching: The stretching vibrations for the C-N bonds of the heterocyclic system would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Biological Activity Profiles of Imidazo 1,2 a Pyridine Derivatives with Emphasis on 4 Nitrophenyl Substitutions
Anti-Cancer and Anti-Proliferative Research Endeavors
Derivatives of imidazo[1,2-a]pyridine (B132010) are extensively investigated for their potential as anti-cancer agents, demonstrating efficacy against a range of cancer cell lines. rsc.orgresearchgate.netresearchgate.net The therapeutic effects of these compounds are often attributed to their ability to interfere with critical molecular pathways involved in cell division and proliferation. researchgate.net
The anti-proliferative properties of imidazo[1,2-a]pyridine derivatives have been evaluated against various human cancer cell lines. Studies have shown that these compounds can exhibit significant cytotoxic effects. For instance, certain imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against breast cancer cell lines, with IC50 values indicating potent anti-proliferative effects. nih.govnih.gov One study reported IC50 values for novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) against the HCC1937 breast cancer cell line at 45 µM and 47.7 µM, respectively. nih.gov Another investigation synthesized a series of imidazo[1,2-a]pyridine compounds and tested them against laryngeal, hepatocellular, skin, and breast cancer cell lines, with some derivatives showing substantial anticancer effects with IC50 values as low as 11 μM. rsc.org The central imidazo[1,2-a]pyridine core is considered essential for this anticancer activity. rsc.orgresearchgate.net
Table 1: Anti-Proliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 12b | Hep-2 (Laryngeal) | 11 | rsc.org |
| Compound 12b | HepG2 (Hepatocellular) | 13 | rsc.org |
| Compound 12b | A375 (Skin) | 11 | rsc.org |
| Compound 12b | MCF-7 (Breast) | 11 | rsc.org |
| IP-5 | HCC1937 (Breast) | 45 | nih.gov |
The anticancer mechanisms of imidazo[1,2-a]pyridine derivatives involve the modulation of several key oncogenic pathways. These compounds have been identified as inhibitors of critical enzymes and proteins that regulate cell growth and survival.
PI3K/Akt Pathway: Several studies have found that imidazo[1,2-a]pyridine-based compounds exhibit potent dual inhibition against the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell proliferation and survival in cancer. nih.gov Treatment of breast cancer cells with these compounds resulted in decreased levels of phosphorylated AKT (pAKT). nih.govnih.gov
Microtubulin Polymerization: The imidazo[1,2-a]pyridine scaffold has been utilized to design tubulin polymerization inhibitors. researchgate.netnih.gov These compounds can interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent cell death in cancer cells. nih.govresearchgate.net
EGFR Inhibition: Theoretical studies involving molecular dynamics simulations have explored imidazole[1,5-a]pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov
Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been designed to target other kinases involved in cell cycle progression, such as Microtubule Affinity Regulating Kinase 4 (MARK4). nih.gov
Glioblastoma multiforme (GBM) is a highly aggressive brain tumor characterized by the presence of glioblastoma stem cells (GSCs), which contribute to therapeutic resistance. nih.govresearchgate.net The enzyme aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, is overexpressed in these cells and plays a vital role in their survival. nih.gov Consequently, targeting ALDH represents a promising strategy to combat GBM. nih.govresearchgate.net
A novel class of imidazo[1,2-a]pyridine derivatives has been developed as potent inhibitors of ALDH1A3. nih.govuniupo.it Structure-activity relationship studies on 8-substituted imidazo[1,2-a]pyridines revealed that introducing electron-withdrawing substituents on an 8-phenyl ring significantly increases inhibitory efficacy. nih.gov For example, a derivative featuring a methyl carboxylate group in the para position of the 8-phenyl ring (Compound 3f) stands out as a highly effective ALDH1A3 inhibitor, with IC50 and Ki values in the sub-micromolar range. nih.gov These inhibitors have demonstrated nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, validating the concept of targeting ALDH to overcome the immortal division of these cancer-driving cells. nih.govresearchgate.net
Table 2: ALDH1A3 Inhibitory Activity of Selected 8-Substituted-Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitution on 8-phenyl ring | ALDH1A3 IC50 (µM) | ALDH1A3 Ki (µM) | Source |
|---|---|---|---|---|
| 3a | Unsubstituted | 80.6 ± 1.8 | - | nih.gov |
| 3c | 4-CN | 1.1 ± 0.3 | 0.25 ± 0.01 | nih.gov |
Antimicrobial and Antitubercular Investigations
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of agents targeting infectious diseases. eco-vector.comnih.gov Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and antitubercular properties. nih.govnih.gov
The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been assessed against various clinically relevant pathogens. While some series of these compounds have shown promise, the activity is highly dependent on the specific substitution pattern. For instance, a study synthesizing new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives found that none of the tested compounds exhibited antibacterial activity against Staphylococcus aureus or Pseudomonas aeruginosa. researchgate.net Conversely, other studies on related imidazo[4,5-b]pyridine structures have reported potent activity against Staphylococcus aureus. mdpi.com This highlights the critical influence of the scaffold's core structure and its substituents on antibacterial efficacy.
Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antifungal activity, particularly against Candida albicans, an opportunistic fungal pathogen. scirp.orgtsijournals.com The development of new anticandidal agents is crucial due to the emergence of resistant strains. scirp.org Research has shown that hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores, such as arylpropenone, can lead to compounds with potent antifungal potential. scirp.org In one study, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated against a resistant strain of Candida albicans, with four compounds showing activity at minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org Another investigation of imidazo[1,2-a]pyridinyl-arylacrylonitriles also identified derivatives with strong antifungal activities against Candida albicans and other Candida species. jmchemsci.com
Anti-Mycobacterium tuberculosis Activity Studies
The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a "privileged scaffold" in the search for new anti-tuberculosis agents. Research into this class of compounds has intensified due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). While specific studies focusing exclusively on 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine are not extensively detailed in the reviewed literature, the broader class of IPA derivatives has shown significant promise.
Numerous studies have synthesized and evaluated series of imidazo[1,2-a]pyridine analogues, demonstrating potent activity against the H37Rv strain of Mtb and various clinical isolates. For instance, a series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were designed and screened, with some compounds showing excellent activity against MDR and XDR strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 1.5 μM. Another study highlighted imidazo[1,2-a]pyridine derivatives with MIC values as low as 0.6 μM against the H37Rv strain.
The mechanism of action for some of these derivatives has been linked to the inhibition of key enzymes in Mtb, such as the enoyl-acyl carrier protein reductase (InhA) or QcrB, a component of the electron transport chain. The substitution pattern on the imidazo[1,2-a]pyridine ring is crucial for activity, though specific structure-activity relationship (SAR) data for the 8-(4-nitrophenyl) substitution is not detailed in the available research. However, the presence of a nitro group in other heterocyclic compounds has been associated with anti-tubercular activity, suggesting that the 4-nitrophenyl moiety could contribute to the biological activity of the parent compound.
| Compound Series | Target | MIC Range (μM) against H37Rv | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridinecarboxamides | Mtb H37Rv, MDR-TB, XDR-TB | 0.10 - 0.19 | |
| Substituted Imidazo[1,2-a]pyridines | InhA | 0.6 - 0.9 | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069 - 0.174 |
Antiviral and Anti-protozoal Efficacy Assessments
The imidazo[1,2-a]pyridine nucleus is associated with a wide range of pharmacological effects, including antiviral and antiprotozoal activities. While specific efficacy assessments for this compound were not found in the reviewed literature, related structures have been investigated.
In the realm of antiviral research, various heterocyclic compounds containing a nitrophenyl moiety have been synthesized and tested, showing a range of activities. For example, a series of novel pyrimidine (B1678525) derivatives bearing a 4-nitrophenyl group exhibited mild to potent antiviral activities in screening programs. This suggests that the 4-nitrophenyl substituent can be a valuable component in the design of antiviral agents. However, without direct testing of this compound, its specific antiviral profile remains unknown.
Regarding anti-protozoal activity, imidazo[1,2-a]pyridine derivatives have been evaluated against neglected diseases such as trichomoniasis and amoebiasis. Studies have shown that certain derivatives possess activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The development of new drugs for these diseases is a high priority, and the imidazo[1,2-a]pyridine scaffold is considered a viable starting point for such research. Again, specific data for the 8-(4-nitrophenyl) substituted variant is not available.
Other Significant Biological Activities (e.g., Anti-inflammatory, Analgesic, Anxiolytic, Anticonvulsant)
Beyond anti-infective properties, the imidazo[1,2-a]pyridine scaffold is a cornerstone for compounds targeting the central nervous system and inflammatory pathways. This has led to the investigation of its derivatives for anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties.
Anti-inflammatory and Analgesic Activity: Certain imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-inflammatory properties. While specific data on this compound is lacking, the general class of compounds has shown potential in this area. The broad therapeutic potential of this scaffold suggests that derivatives could be developed to target inflammatory diseases.
Structure Activity Relationship Sar Studies for 8 4 Nitrophenyl Imidazo 1,2 a Pyridine Analogues
Influence of the 4-Nitrophenyl Group at Position 8 on Biological Activity
The introduction of an aryl group, such as a phenyl ring, at position 8 of the imidazo[1,2-a]pyridine (B132010) scaffold has been shown to be a critical determinant of biological activity. In studies on antitrypanosomatid agents, replacing a bromine atom at position 8 with a phenyl or pyridinyl group significantly enhanced the compound's potency. nih.gov This suggests that the steric bulk and electronic properties of an aromatic ring at this position are favorable for interaction with the biological target.
Specifically, for the 8-(4-Nitrophenyl) functionality, the electron-withdrawing nature of the nitro (-NO₂) group at the para-position of the phenyl ring is expected to play a significant role. Electron-withdrawing groups can modulate the electronic distribution of the entire molecule, potentially influencing π-π stacking interactions with aromatic residues in a target protein's active site. mdpi.com Research on related nitroaromatic compounds has demonstrated that the nitro group can be essential for activity, often through bioactivation by nitroreductase enzymes in certain pathogens like Trypanosoma species. nih.gov
While direct SAR data for the 8-(4-nitrophenyl) group is limited, studies on various other substituents on the 8-phenyl ring provide valuable insights. For instance, the introduction of trifluoromethyl (CF₃) groups or a 3-(hydroxymethyl)phenyl moiety at position 8 resulted in compounds with a potent and broad antikinetoplastid profile. nih.gov This indicates that both electron-withdrawing and polar substituents on the 8-aryl ring can be well-tolerated and even beneficial for activity. Conversely, in other heterocyclic scaffolds, the conversion of a nitro group to an amino group has been shown to improve antiproliferative activity, suggesting that the influence of the nitro group is highly context-dependent on the specific biological target. nih.gov
| Compound/Substituent at Position 8 | Biological Activity (Example: Antitrypanosomal IC₅₀) | Reference |
| 8-Bromo (Hit Compound) | 2.9 µM | nih.gov |
| 8-Phenyl | Significantly Increased Potency | nih.gov |
| 8-(3-(Hydroxymethyl)phenyl) | 1.1 µM | nih.gov |
| 8-(3-(Trifluoromethyl)phenyl) | 1.2 µM | nih.gov |
| 8-(4-(Trifluoromethyl)phenyl) | 1.3 µM | nih.gov |
Positional and Substituent Effects on the Imidazo[1,2-a]pyridine Scaffold
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the placement and nature of substituents across the entire bicyclic core. SAR studies have explored modifications at nearly every available position, revealing key insights for drug design. nih.govnih.gov
Position 2: Substituents at the C-2 position often involve aryl groups. The nature of this group can drastically alter activity. For instance, in a series of antitubercular compounds, the presence of hetero-aryl groups on a C-2 phenyl ring generally improved potency. nih.gov
Position 3: The C-3 position is frequently a site for modification. In the development of antitubercular agents, N-benzylcarboxamide at this position showed potent activity, whereas other modifications like tertiary or reversed amides abolished it. nih.gov In another study, the introduction of a nitro group at position 3 was found to be essential for antileishmanial activity. nih.gov
Position 6: This position has been explored for optimizing various biological activities. For c-Met inhibitors, introducing polar groups on a 6-phenyl substituent had a significant positive influence on cellular activity. mdpi.com For antituberculosis agents, a 6-chloro group was identified as a key feature for improving potency. nih.gov
Position 8: As discussed previously, this position is critical. While bulky aryl groups can enhance activity in some contexts, nih.gov other modifications have also proven effective. For example, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents. rsc.org In the context of c-Met inhibition, substituting this position with a bulky trifluoromethyl (CF₃) group led to a loss of activity, likely due to steric hindrance preventing the molecule from entering a key pocket in the enzyme. mdpi.com
The collective SAR findings underscore that a delicate balance of steric, electronic, and lipophilic properties across the scaffold is required to achieve optimal biological response.
| Position | Favorable Substituents | Biological Activity Context | Reference |
| 2 | Phenyl with hetero-aryl groups | Antitubercular | nih.gov |
| 3 | N-Benzylcarboxamide, Nitro group | Antitubercular, Antileishmanial | nih.govnih.gov |
| 6 | Chloro, Phenyl with polar groups | Antitubercular, c-Met Inhibition | mdpi.comnih.gov |
| 8 | Aryl groups, Carboxamides | Antitrypanosomatid, Antimycobacterial | nih.govrsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine analogues, 3D-QSAR models have been particularly useful in rationalizing SAR data and guiding the design of new, more potent derivatives.
Atom-based 3D-QSAR models have been successfully developed for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. rsc.orgresearchgate.net In one such study, a training set of 27 compounds was used to generate a model with a high correlation coefficient (R² = 0.9181), and its predictive power was validated with a test set of 11 compounds, yielding a good cross-validation coefficient (Q² = 0.6745). rsc.orgresearchgate.net These models generate 3D contour maps that visualize regions where specific physicochemical properties are predicted to enhance or diminish biological activity.
Similarly, for imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov These models showed high internal consistency and external predictive power, with r² values of 0.975 (CoMFA) and 0.977 (CoMSIA), and predictive r² values of 0.933 and 0.959, respectively. nih.gov The resulting 3D contour maps, when analyzed alongside molecular docking results, provide detailed insights into the structural requirements for potent inhibition, highlighting favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor regions. nih.gov These QSAR studies serve as powerful predictive tools, enabling the virtual screening and prioritization of novel imidazo[1,2-a]pyridine derivatives for synthesis and biological testing.
Correlation of Molecular Parameters with Biological Responses (e.g., MEP, Lipophilicity)
The biological activity of imidazo[1,2-a]pyridine analogues is often strongly correlated with specific molecular parameters, such as the Molecular Electrostatic Potential (MEP) and lipophilicity. These parameters help explain how a molecule interacts with its biological target and its environment.
Molecular Electrostatic Potential (MEP): MEP is a valuable descriptor used in QSAR and drug design to understand intermolecular interactions. It maps the electron density on the molecular surface, providing information about the distribution of charge and identifying regions that are electrophilic (positive potential) or nucleophilic (negative potential). For imidazo[1,2-a]pyridines, the MEP is crucial for predicting interactions with target proteins, particularly hydrogen bonding. For example, the nitrogen atoms in the heterocyclic core are regions of negative potential, making them likely hydrogen bond acceptors. The distribution of MEP across the entire molecule, including the 8-(4-nitrophenyl) group, will dictate its binding orientation and affinity within a receptor's active site. The electron-deficient nature of the bicyclic aromatic rings in imidazo[1,2-a]pyridine has been correlated with the strength of π-π stacking interactions with tyrosine residues in enzymes like c-Met, a critical factor for inhibitory activity. mdpi.com
By analyzing these molecular parameters, researchers can better understand the SAR and rationally design new analogues with improved biological profiles.
Emerging Research Applications and Future Directions for 8 4 Nitrophenyl Imidazo 1,2 a Pyridine
Potential in Advanced Materials Science (e.g., Luminescent Materials, Electronic Materials)
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it a promising platform for the development of advanced materials. rsc.org Derivatives of this scaffold are valued in materials science, particularly for creating dispersed dyes. bio-conferences.org The fluorescence of these compounds is a key characteristic, with research demonstrating that modifications to the core structure can tune their optical properties. nih.gov
The introduction of a 4-nitrophenyl group at the 8-position is expected to significantly influence the electronic and photoluminescent characteristics of the molecule. The nitro group is a strong electron-withdrawing group, which can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. This ICT character is often associated with interesting photophysical phenomena, such as large Stokes shifts and sensitivity of the emission spectrum to the polarity of the environment (solvatochromism). These properties are highly desirable for applications in:
Luminescent Materials: Compounds exhibiting strong fluorescence and tunable emission are candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. The sensitivity of the 8-(4-nitrophenyl)imidazo[1,2-a]pyridine system to its environment could be harnessed to create sensors for detecting specific analytes or changes in local polarity.
Electronic Materials: The electron-accepting nature of the nitrophenyl moiety, combined with the electron-donating potential of the imidazo[1,2-a]pyridine core, creates a donor-acceptor (D-A) system. Such systems are fundamental to the field of organic electronics, with potential applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Further research into the charge transport properties and energy levels of this compound could unlock its potential in these areas.
Development as Molecular Probes for Biological Targets
One of the most active areas of research for imidazo[1,2-a]pyridine derivatives is their development as high-affinity ligands and imaging agents for biological targets implicated in disease. The ability to modify the core structure allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties required for effective molecular probes, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Alzheimer's disease (AD) is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. The development of radiolabeled ligands that can cross the blood-brain barrier and bind selectively to these plaques is crucial for early diagnosis and for monitoring disease progression. Several imidazo[1,2-a]pyridine derivatives have been investigated for this purpose. nih.govresearchgate.net For instance, fluorinated analogues have been synthesized and evaluated for their potential as PET imaging agents for Aβ plaques. nih.govresearchgate.net These studies focus on establishing a clear structure-activity relationship to optimize brain uptake and binding affinity. researchgate.net
| Compound | Target | Binding Affinity (Kᵢ) |
| 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP) | Aβ Plaques (AD) | Data not specified |
| 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP) | Aβ Plaques (AD) | Data not specified |
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | Aβ Aggregates | 15 nM |
This table summarizes the binding affinities of select imidazo[1,2-a]pyridine derivatives developed as probes for β-amyloid plaques. nih.govresearchgate.netresearchgate.net
The translocator protein (TSPO), an 18-kDa protein located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. acs.org Its expression is significantly upregulated in activated microglia and astrocytes, which are hallmarks of various neurological disorders. The imidazo[1,2-a]pyridine scaffold has been extensively used to develop potent and selective TSPO ligands for PET imaging. nih.govnih.gov These "second-generation" TSPO radioligands were developed to overcome the limitations of earlier probes, offering improved imaging characteristics. nih.gov
Derivatives such as [¹¹C]CLINME and [¹⁸F]PBR111 have demonstrated high affinity for TSPO and have been evaluated in preclinical and clinical settings. nih.gov The development of these probes involves synthesizing a range of analogues to optimize properties like binding affinity, selectivity over the central benzodiazepine receptor (CBR), and metabolic stability. nih.govresearchgate.net The N,N-dialkyl-2-arylindol-3-ylglyoxylamides, a related class of compounds, have also been studied as TSPO probes, with a nitrophenyl substituent at the 2-position proving beneficial for high-affinity binding. unipi.it
| Compound | Target | Binding Affinity (Kᵢ) |
| [¹¹C]DPA-713 | TSPO | 4.7 nM |
| [¹⁸F]DPA-714 | TSPO | 7.0 nM |
| [¹¹C]DAA1106 | TSPO | 0.043 nM (rat brain) |
| [¹⁸F]PBR111 | TSPO | 3.7 nM |
| [¹⁸F]PBR316 | TSPO | 6.0 nM |
| N-methyl-2-(4'-nitrophenyl)indol-3-yl)glyoxylamide (NMPIGA) | TSPO | 5.7 nM |
| [¹⁸F]BS224 | TSPO | 0.51 nM |
This table presents the binding affinities of various TSPO ligands, including several based on the imidazo[1,2-a]pyridine scaffold and related structures. acs.orgnih.govnih.govunipi.it
Innovative Synthetic Strategies for Novel Derivatives
The growing interest in imidazo[1,2-a]pyridines has spurred the development of novel and efficient synthetic methods to generate diverse libraries of these compounds. While the classical Tschitschibabin reaction, involving the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, remains a foundational method, modern organic synthesis has provided more sophisticated strategies. bio-conferences.org
Innovative approaches focus on multicomponent reactions (MCRs), tandem processes, and transition-metal-catalyzed reactions, which often offer higher efficiency, atom economy, and operational simplicity. researchgate.net Key modern strategies include:
Three-Component Reactions: Methods combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide a direct route to a wide range of substituted imidazo[1,2-a]pyridines. bio-conferences.org Another one-pot, three-component method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide with an iodine catalyst. rsc.orgnih.gov
Copper-Catalyzed Synthesis from Nitroolefins: An environmentally friendly method utilizes aminopyridines and nitroolefins with copper(I) as a catalyst and air as the oxidant, aligning with the principles of green chemistry. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between 2-aminopyridine and α-bromo ketones, leading to rapid and efficient preparation of the imidazo[1,2-a]pyridine core. researchgate.net
These advanced synthetic toolkits are crucial for generating novel derivatives of this compound, allowing for systematic modification of the scaffold to optimize its function for specific applications in materials science or as a molecular probe.
Interdisciplinary Research Opportunities
The multifaceted potential of this compound and its derivatives creates a fertile ground for interdisciplinary collaboration. The imidazo[1,2-a]pyridine framework is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov
Future research will likely involve synergistic efforts across multiple fields:
Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel derivatives with tailored photophysical and electronic properties for applications in OLEDs, sensors, and organic electronics.
Medicinal Chemistry and Neuroscience: The development of molecular probes for targets like Aβ and TSPO requires close collaboration between medicinal chemists, who design and synthesize the compounds, and neuroscientists and radiologists, who evaluate their efficacy in biological systems and imaging studies.
Computational and Experimental Chemistry: Molecular docking and computational studies can predict the binding modes and affinities of new derivatives, guiding synthetic efforts and helping to explain experimental results, thereby accelerating the discovery of potent and selective ligands. nih.gov
Pharmacology and Oncology: Given the known anticancer activity of some imidazo[1,2-a]pyridines, exploring the potential of this compound derivatives in cancer cell lines could open new avenues for drug discovery, bridging synthetic chemistry with oncology research. nih.govnih.gov
By leveraging expertise from diverse scientific disciplines, the full potential of this versatile chemical scaffold can be explored and harnessed for the development of next-generation materials and diagnostic tools.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine derivatives?
- Answer : Synthesis typically involves multi-step protocols, starting with condensation reactions between 2-aminopyridines and α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent nitrophenyl substitution is achieved via Suzuki-Miyaura cross-coupling or Ullmann-type reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Purification often employs column chromatography, with structural validation via NMR and HRMS .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer : Key techniques include:
- X-ray crystallography for unambiguous determination of molecular geometry and substituent positions (e.g., bond angles and torsion angles) .
- ¹H/¹³C NMR to confirm proton environments and carbon connectivity, particularly distinguishing between regioisomers .
- HRMS (ESI) for precise molecular weight validation, with mass accuracy <5 ppm .
Q. What biological activities are reported for this compound analogs?
- Answer : Derivatives exhibit enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation (e.g., GABAₐ), attributed to the electron-withdrawing nitro group enhancing binding affinity. Preliminary in vitro assays suggest antimicrobial and anticancer potential, though structure-activity relationships (SAR) require further exploration .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization of novel analogs be resolved?
- Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Complementary techniques : X-ray crystallography provides definitive structural clarity, while IR spectroscopy confirms functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
- Computational modeling (DFT) to predict spectral profiles and compare with experimental data .
Q. What strategies enhance regioselectivity in electrophilic substitutions on the imidazo[1,2-a]pyridine core?
- Answer : Regioselectivity is influenced by:
- Substituent electronic effects : Electron-donating groups (e.g., methyl) direct electrophiles to the C3 position, while electron-withdrawing groups (e.g., nitro) favor C5 .
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) or directing groups (e.g., pyridinyl) to stabilize transition states .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing charge-separated intermediates .
Q. How do electronic effects of substituents impact cross-coupling reactivity of this compound?
- Answer : The nitro group’s electron-withdrawing nature deactivates the ring, reducing oxidative addition efficiency in Pd-catalyzed couplings. Mitigation strategies include:
- Pre-activation : Converting nitro to amino groups temporarily to enhance reactivity, followed by re-oxidation .
- High-energy conditions : Microwave-assisted synthesis or elevated temperatures (80–120°C) to overcome kinetic barriers .
- Ligand design : Bulky ligands (e.g., XPhos) improve catalytic turnover by stabilizing Pd intermediates .
Q. What computational approaches are used to predict biological target interactions for this compound class?
- Answer :
- Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing targets like kinases or GPCRs .
- MD simulations (GROMACS) to assess binding stability and residue-specific interactions over time .
- QSAR models incorporating Hammett constants (σ) and LogP values to correlate substituent effects with bioactivity .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC and optimize yields using Design of Experiments (DoE) for parameter screening .
- Data Validation : Cross-reference spectral data with literature (e.g., Acta Crystallographica reports ) to avoid misinterpretation.
- Biological Assays : Include positive controls (e.g., Zolpidem for GABAₐ studies) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
